L-Valine 4-nitroanilide
Overview
Description
L-Valine 4-nitroanilide is a compound with the molecular formula C11H15N3O3 . It is used in various applications, including as an ingredient in cosmetics and special nutrients in pharmaceutical and agriculture fields .
Molecular Structure Analysis
The molecular structure of L-Valine 4-nitroanilide consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .
Chemical Reactions Analysis
L-Valine is an essential amino acid that has wide and expanding applications. Its applicability ranges from being an animal feed additive, an ingredient in cosmetics, and special nutrients in pharmaceutical and agriculture fields . The production of L-Valine often involves fermentation with the aid of model organisms .
Scientific Research Applications
L-Valine 4-nitroanilide is used as a substrate for studying the kinetics and specificity of enzymes like human granulocyte elastase and tissue kallikrein. For instance, L-Pyroglutamyl-L-prolyl-L-valine-p-nitroanilide was identified as a highly specific substrate for human granulocyte elastase, aiding in the study of elastase inhibitors (Kramps, Twisk, & Linden, 1983).
In the area of biochemistry and molecular biology, it has been used to understand enzyme kinetics and substrate activation. For example, the kinetic peculiarities of human tissue kallikrein in the hydrolysis of various substrates, including D-valyl-L-leucyl-L-arginine 4-nitroanilide, have been studied, providing insights into the enzyme’s behavior and potential modulation by various factors (Sousa et al., 2002).
L-Valine 4-nitroanilide analogs have been studied for their potential in cancer research. For instance, L-γ-Glutamyl-p-nitroanilide (GPNA), a compound structurally similar to L-Valine 4-nitroanilide, has been used to investigate its cytotoxic effects in lung cancer cells, highlighting the complexity of its mechanism of action (Corti et al., 2019).
L-Valine 4-nitroanilide derivatives have been used to study the specificity of enzymes such as the complement component C1s, aiding in understanding the amino acid sequences near the bonds cleaved by C1s in proteins like C4, C2, and C1 inhibitor (Keogh, Harding, & Hardman, 1987).
L-Valine 4-nitroanilide has also been utilized in studying the inhibitory effects on enzymes, such as human tissue kallikrein, offering insights into the enzyme’s interaction with various inhibitors (Sousa et al., 2001).
Future Directions
There is a growing market demand for L-Valine, and its applicability is expanding. Current advances in the engineering of microbial cell factories have been developed to address and overcome major challenges in the L-Valine production process . Future prospects for enhancing the current L-Valine production strategies are also being discussed .
properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZCLBWDPSXDM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428585 | |
Record name | L-Valine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Valine 4-nitroanilide | |
CAS RN |
52084-13-6 | |
Record name | L-Valine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.